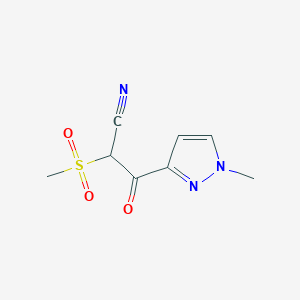
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is an organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.
Biological Studies: It can act as a ligand or probe, binding to proteins or other biomolecules to study their function and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methanesulfonyl-3-(1H-pyrazol-3-yl)-3-oxopropanenitrile: Lacks the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of the nitrile group.
Uniqueness
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is unique due to the presence of both the methanesulfonyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C8H9N3O3S |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
3-(1-methylpyrazol-3-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-4-3-6(10-11)8(12)7(5-9)15(2,13)14/h3-4,7H,1-2H3 |
InChI-Schlüssel |
UMXQICABTBFCGN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)C(C#N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


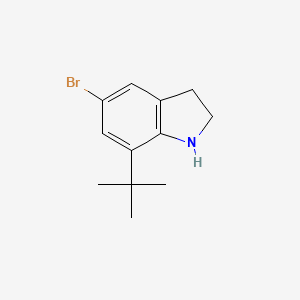
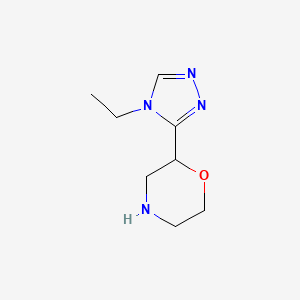



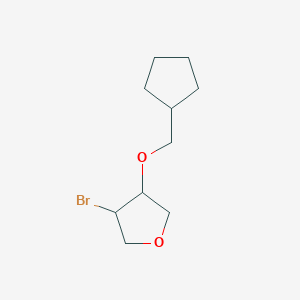
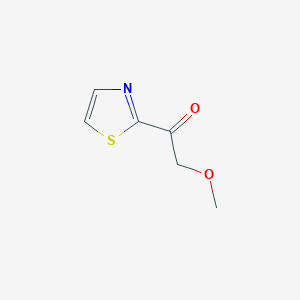
![3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride](/img/structure/B13317851.png)
![5,7-Dioxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13317855.png)
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-8-one](/img/structure/B13317863.png)
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13317878.png)
![2-[(Propan-2-yl)amino]butanoic acid](/img/structure/B13317890.png)
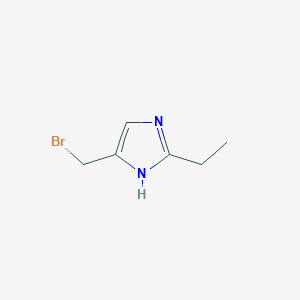
![3-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13317900.png)
